

Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide

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Compound of Interest		
Compound Name:	Phenothiazine, 10-acetyl-, 5-oxide	
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This technical guide provides a comprehensive overview of the physicochemical properties of 10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the electronic and steric properties of the parent molecule, influencing its chemical behavior and biological interactions.

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for 10-acetyl-10H-phenothiazine 5-oxide, primarily sourced from the PubChem database.[1] It is important to note that experimental data for properties such as melting point, solubility, and pKa are not readily available in the cited literature.



Property	Value	Source
Molecular Formula	C14H11NO2S	PubChem[1]
Molecular Weight	257.31 g/mol	PubChem[1]
IUPAC Name	1-(5-oxido-10H-phenothiazin- 10-yl)ethanone	PubChem[1]
CAS Number	1217-37-4	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	257.05104977	PubChem[1]
Topological Polar Surface Area	67.3 Ų	PubChem[1]

Crystallographic Data

The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H··· O hydrogen bonds and π - π stacking interactions between the aromatic rings.[2]



Crystal Parameter	Value	Source
Crystal System	Monoclinic	Wang et al., 2009[2]
Space Group	P21/c	Wang et al., 2009[2]
a	8.1244(1) Å	Wang et al., 2009[2]
b	14.1787(2) Å	Wang et al., 2009[2]
С	10.7576(1) Å	Wang et al., 2009[2]
β	100.963(1)°	Wang et al., 2009[2]
Volume	1216.59(3) Å ³	Wang et al., 2009[2]
Z	4	Wang et al., 2009[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine 5-oxide are not extensively reported. However, based on general methods for phenothiazine derivatives, the following protocols can be inferred.

Synthesis

The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the conversion of phenothiazines to their sulfoxides.[3][4]

General Protocol for Oxidation:

- Dissolution: Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as acetic acid or a mixture of acetone and water.
- Oxidation: Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution at room temperature. The reaction can also be carried out using aqueous nitrous acid.[5]



- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
 (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite solution. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
- Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

A plausible synthetic workflow for 10-acetyl-10H-phenothiazine 5-oxide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine 5-oxide. While a specific method for this compound is not published, methods for other phenothiazine sulfoxides can be adapted.[6][7]

- Column: C18 column (e.g., 25 cm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another ion-pairing agent).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
- Injection Volume: 10-20 μL.
- Temperature: 25-30 °C.

Spectroscopic Characterization:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared
 (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
 Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of
 interest.
- Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as
 electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to
 determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks
 at 198 and 199 from GC-MS analysis.[1]
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic n-π* and π-π* transitions.[8][9] For the parent phenothiazine in methanol, absorption maxima are observed at 254 nm and 318 nm.[10]

Biological Activity and Potential Signaling Pathways

While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.

Phenothiazine derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α -tubulin, playing a crucial role in cell motility, protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves the phenothiazine moiety acting as a "cap" group that interacts with the surface of the enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.

General mechanism of HDAC6 inhibition by phenothiazine-based compounds.



This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide based on available data. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

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